1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
This compound features a pyrrolo[3,2,1-ij]quinolin-4-one core fused with a urea group substituted by a tetrahydrofuran-2-ylmethyl moiety. The urea moiety enhances hydrogen-bonding capacity, which may improve target binding affinity, while the tetrahydrofuran (THF) substituent likely modulates lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
1-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-4-3-11-8-13(9-12-5-6-20(15)16(11)12)19-17(22)18-10-14-2-1-7-23-14/h8-9,14H,1-7,10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNLXJRLBPQUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple-step organic reactions. The process may start with the construction of the pyrroloquinoline scaffold followed by functional group transformations to introduce the tetrahydrofuran and urea moieties. Reaction conditions often include:
Solvents such as dichloromethane or ethanol.
Catalysts like palladium or platinum.
Temperature regulation to optimize yields.
Industrial Production Methods
Industrial-scale production would involve optimizing these reactions for large-scale synthesis, likely incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in a variety of reactions:
Oxidation: : Conversion to higher oxidation states under oxidative conditions.
Reduction: : Reduction of functional groups like ketones or nitro groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reagents: : Alkyl halides or halogenating agents under suitable conditions.
Major Products
The reaction products vary depending on the reagent and conditions used but often include substituted quinolines, reduced urea derivatives, or oxidized pyrroloquinolines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Biology
Biologically, it may interact with specific proteins or enzymes, presenting potential as a biochemical probe or drug candidate.
Medicine
In medicinal research, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry
Industrially, it could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific applications in materials science or pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or changes in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound ’s urea-THF combination is unique among analogs, balancing polarity (urea) and membrane permeability (THF).
- Thioxothiazolidinone derivatives (e.g., ) prioritize redox activity but may exhibit higher metabolic instability.
- Fluorinated analogs (e.g., ) demonstrate enhanced electronic effects but lack the urea’s H-bonding capacity.
Physicochemical Properties
- Solubility: The THF-methyl group in the target compound likely improves lipid solubility compared to polar cyano () or ester () substituents.
- Melting Points: Thioxothiazolidinone derivatives (e.g., 314–316°C for compound 12e ) exhibit higher melting points due to rigid planar structures, whereas the target compound’s urea linkage may reduce crystallinity.
- Spectral Data: IR: The target’s urea C=O stretch (~1680–1700 cm⁻¹) aligns with similar carbonyl peaks in thioxothiazolidinones (1687 cm⁻¹ ). NMR: Aromatic protons in the target’s quinoline core resonate near δ 7.3–8.7 ppm, comparable to analogs like 12l (δ 7.09–8.74 ppm ).
Biological Activity
The compound 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea , with a CAS number of 2034583-76-9 , is a unique organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 315.37 g/mol . The structure features a pyrroloquinoline core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃ |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 2034583-76-9 |
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity . For instance, related compounds have shown moderate potency against Plasmodium falciparum, indicating potential in treating malaria. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.
Enzyme Inhibition
Studies indicate that compounds similar to this urea derivative may act as inhibitors of specific enzymes such as acetylcholinesterase (AChE). A related study found that certain quinoline derivatives demonstrated a high selectivity for AChE over butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. The presence of the oxalamide functional group may facilitate binding to active sites on these targets, potentially leading to inhibition or modulation of their activity .
Case Studies
- Antiplasmodial Activity : Research on similar pyrroloquinoline derivatives indicated promising results against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that the compound could be developed into an effective antimalarial agent .
- Neuroprotective Effects : A study exploring the neuroprotective properties of quinoline derivatives found that they could inhibit AChE effectively while displaying lower activity towards BChE. This selectivity is crucial for developing treatments for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
